molecular formula C6H13NO2 B557838 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid CAS No. 616867-28-8

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Cat. No.: B557838
CAS No.: 616867-28-8
M. Wt: 353,41 g/mole
InChI Key: LRQKBLKVPFOOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Mechanism of Action

Target of Action

The primary target of Fmoc-®-2-amino-2,3-dimethylbutanoic acid is the α-amino group of amino acids . The compound serves as a protecting group for these amino acids during peptide synthesis .

Mode of Action

Fmoc-®-2-amino-2,3-dimethylbutanoic acid operates by protecting the α-amino group of an amino acid during the formation of peptide bonds . This protection is crucial for the successful synthesis of peptides . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The compound plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the α-amino group . The compound’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Pharmacokinetics

It’s known that the compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the compound’s action is the successful synthesis of peptides . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . After the peptide synthesis, the Fmoc group is removed, revealing the α-amino group .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Fmoc group is base-labile, meaning it is sensitive to basic conditions . This makes the compound very useful in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Protected Amino Acid: The protected amino acid is then isolated and purified. This step may involve crystallization or chromatography techniques to ensure the purity of the final product.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the time required for synthesis. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The protected amino acid can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides, which are important in various fields such as drug development, biochemistry, and molecular biology.

    Bioconjugation: The compound can be used to modify proteins and other biomolecules, facilitating the study of protein interactions and functions.

    Medicinal Chemistry: It is used in the development of peptide-based drugs, which have therapeutic potential for various diseases.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific structure, which provides steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where precise control over the reaction conditions is required.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZXIRZNQCCNN-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Reactant of Route 3
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Reactant of Route 4
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Reactant of Route 5
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Reactant of Route 6
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

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